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5-Iodo-6-methyl-1,7-naphthyridine Documentation Hub

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  • Product: 5-Iodo-6-methyl-1,7-naphthyridine
  • CAS: 2379945-76-1

Core Science & Biosynthesis

Foundational

5-Iodo-6-methyl-1,7-naphthyridine chemical structure and physicochemical properties

An In-Depth Technical Guide to 5-Iodo-6-methyl-1,7-naphthyridine Foreword: The Strategic Value of the 1,7-Naphthyridine Scaffold In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Iodo-6-methyl-1,7-naphthyridine

Foreword: The Strategic Value of the 1,7-Naphthyridine Scaffold

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a decision of paramount importance. Privileged structures—those scaffolds that are capable of binding to multiple biological targets—offer a significant advantage in the quest for novel therapeutics. The naphthyridine framework, a family of six isomeric diazanaphthalenes, has firmly established itself as such a privileged scaffold.[1] These bicyclic systems, composed of two fused pyridine rings, are prevalent in a multitude of biologically active molecules, demonstrating efficacy as kinase inhibitors, antibacterial agents, and antiviral compounds.[2][3]

Within this family, the 1,7-naphthyridine isomer presents a unique electronic and steric profile. This guide focuses specifically on 5-Iodo-6-methyl-1,7-naphthyridine , a highly functionalized derivative designed for synthetic versatility. The strategic placement of the methyl group and, more critically, the iodo substituent, transforms this molecule from a mere heterocyclic core into a powerful building block for combinatorial chemistry and lead optimization campaigns. This document provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, reactivity, and its application in the rigorous environment of drug discovery.

Molecular Identity and Structural Elucidation

The foundational step in utilizing any chemical entity is a precise understanding of its structure and identifiers. 5-Iodo-6-methyl-1,7-naphthyridine is an aromatic heterocyclic compound featuring a fused pyridine ring system with nitrogen atoms at positions 1 and 7.

Chemical Structure

The structural arrangement is depicted below, with standard IUPAC numbering. The iodine atom at position 5 and the methyl group at position 6 are key features that dictate the molecule's reactivity and synthetic potential.

Caption: Chemical structure of 5-Iodo-6-methyl-1,7-naphthyridine.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 2379945-76-1[4]
Molecular Formula C₉H₇IN₂[4]
Molecular Weight 270.07 g/mol [4]
IUPAC Name 5-iodo-6-methyl-1,7-naphthyridine
InChI Key JBFKKOTYEDXHSQ-UHFFFAOYSA-N[4]
SMILES Cc1ncc2ncccc2c1I[4]

Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a compound governs its behavior in both chemical reactions and biological systems. While exhaustive experimental data for this specific molecule is not widely published, the following table summarizes key known and predicted properties.

PropertyValue / DescriptionSignificance in Drug Discovery
Physical Form Expected to be a solid at room temperature.Affects handling, formulation, and dissolution rates.
Melting Point Not publicly available. Likely >100 °C based on related structures.Defines purity and thermal stability.
Boiling Point Not publicly available. High, with likely decomposition.Relevant for purification via distillation, though unlikely for this class.
Solubility Poorly soluble in water. Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane).Critical for assay development, formulation, and ADME properties.
pKa (Predicted) The pyridine-like nitrogen atoms are weakly basic.Influences ionization state at physiological pH, affecting solubility and target binding.
LogP (Predicted) Moderately lipophilic.Impacts cell permeability, metabolic stability, and potential for off-target effects.

Synthesis and Manufacturing Strategy

The construction of the 1,7-naphthyridine core is a non-trivial synthetic challenge. The most robust strategies typically involve the formation of the second pyridine ring onto a pre-existing, functionalized pyridine starting material.

Retrosynthetic Analysis and Proposed Route

A logical synthetic approach involves a cyclization reaction to form the naphthyridine core, followed by a regioselective iodination. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic and effective method for this purpose.

G cluster_iodination Step 2: Regioselective Iodination cluster_cyclization Step 1: Friedländer Annulation Target 5-Iodo-6-methyl-1,7-naphthyridine Intermediate1 6-Methyl-1,7-naphthyridine Target->Intermediate1 NIS, TFA Precursor1 3-Amino-2-formylpyridine Intermediate1->Precursor1 Base, Heat Precursor2 Acetone Intermediate1->Precursor2 Base, Heat

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Regioselective Iodination

This protocol details the critical step of introducing the iodine atom, which serves as a versatile handle for subsequent cross-coupling reactions. The choice of an electrophilic iodinating agent is key to achieving the desired regioselectivity.

Objective: To synthesize 5-Iodo-6-methyl-1,7-naphthyridine from 6-Methyl-1,7-naphthyridine.

Methodology:

  • Vessel Preparation and Reagent Charging:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (Nitrogen or Argon), add 6-Methyl-1,7-naphthyridine (1.0 eq).

    • Scientist's Rationale: An inert atmosphere is crucial to prevent moisture from interfering with the reagents, particularly the acid catalyst, ensuring reaction efficiency.

  • Solvent Addition:

    • Dissolve the starting material in a suitable solvent such as trifluoroacetic acid (TFA) (approx. 0.1 M concentration).

    • Scientist's Rationale: TFA serves a dual role; it is an excellent solvent for the heterocyclic starting material and acts as a strong acid catalyst. Protonation of the naphthyridine nitrogen atoms activates the ring system towards electrophilic substitution.

  • Addition of Iodinating Agent:

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

    • Scientist's Rationale: NIS is a mild and effective electrophilic iodine source. The portion-wise addition at low temperature helps to control the reaction exotherm and minimize the formation of potential side products. Using a slight excess (1.1 eq) ensures complete conversion of the starting material.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Scientist's Rationale: Continuous monitoring is a hallmark of a self-validating protocol. It prevents over-running the reaction and provides real-time data on conversion and purity.

  • Work-up and Isolation:

    • Once complete, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.

    • Basify the aqueous solution with sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of ~8-9.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-Iodo-6-methyl-1,7-naphthyridine.

    • Scientist's Rationale: Chromatographic purification is essential to remove any unreacted NIS, succinimide byproduct, and any regioisomeric impurities, ensuring the high purity required for subsequent synthetic steps and biological screening.

Spectroscopic and Analytical Profile

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data based on the molecule's structure and data from analogous compounds.[5]

TechniqueExpected Signature
¹H NMR Aromatic Protons (δ 7.5-9.0 ppm): A series of doublets and doublets of doublets corresponding to the protons on the bicyclic ring system. The precise shifts are influenced by the electronic effects of the nitrogen atoms and the iodo substituent. Methyl Protons (δ ~2.5 ppm): A singlet integrating to 3 hydrogens, corresponding to the C6-methyl group.
¹³C NMR Aromatic Carbons (δ 110-160 ppm): Signals for the 8 carbons of the naphthyridine core. The carbon bearing the iodine (C5) will appear at a significantly higher field (lower ppm) around 90-100 ppm due to the heavy atom effect. Methyl Carbon (δ ~20 ppm): A signal for the methyl group carbon.
Mass Spec (EI/ESI) [M]⁺ or [M+H]⁺: A prominent peak at m/z 270 or 271, respectively, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
IR Spectroscopy ~3050 cm⁻¹: Aromatic C-H stretching. ~1600, 1550 cm⁻¹: Aromatic C=C and C=N stretching vibrations, characteristic of the heterocyclic ring system. ~1380 cm⁻¹: C-H bending of the methyl group.

Reactivity and Synthetic Utility

The true value of 5-Iodo-6-methyl-1,7-naphthyridine lies in its predictable and versatile reactivity, primarily centered around the carbon-iodine bond.

The C-I Bond: A Gateway to Complexity

The iodo group at the C5 position is an exceptional leaving group and a key functional handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of chemical moieties, which is fundamental for exploring Structure-Activity Relationships (SAR) in drug discovery programs.

G cluster_reactions Key Cross-Coupling Transformations main 5-Iodo-6-methyl-1,7-naphthyridine suzuki Aryl/Heteroaryl Groups main->suzuki Suzuki (Ar-B(OH)₂, Pd cat.) sonogashira Alkynyl Groups main->sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) buchwald Amine/Amide Groups main->buchwald Buchwald-Hartwig (R₂NH, Pd cat.) heck Alkenyl Groups main->heck Heck (Alkene, Pd cat.) G start Initial Hit Compound (e.g., from HTS or FBDD) scaffold_hop Scaffold Hopping to 1,7-Naphthyridine Core start->scaffold_hop synthesis Synthesis of 5-Iodo-6-methyl-1,7-naphthyridine scaffold_hop->synthesis library Parallel Synthesis of Analogue Library (via Suzuki, Buchwald-Hartwig, etc.) synthesis->library screening Biological Screening (Potency, Selectivity) library->screening sar Establish Structure-Activity Relationship (SAR) screening->sar optimization Lead Optimization (ADME, PK properties) sar->optimization Iterative Cycles optimization->library candidate Preclinical Candidate optimization->candidate

Caption: Conceptual workflow in a lead optimization campaign.

Conclusion

5-Iodo-6-methyl-1,7-naphthyridine represents more than just its constituent atoms; it is a product of strategic chemical design. Its structure is optimized for synthetic utility, providing a robust and versatile platform for the exploration of chemical space around the privileged 1,7-naphthyridine scaffold. The presence of the iodo group is the critical feature, acting as a linchpin for a host of powerful cross-coupling methodologies that are central to modern medicinal chemistry. For researchers and drug development professionals, this compound is not an end in itself, but a highly valuable starting point for the rational design and synthesis of next-generation therapeutics.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Synthetic Strategies, Reactivity and Applic
  • Facile Discrimination of Aldose Enantiomers by Reversed-Phase HPLC. J-STAGE.
  • Synthetic Strategies, Reactivity and Applic
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PMC.
  • 1,6-Naphthyridin-2(1H)
  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305). OUCI.
  • 5,6-Dihydro-1,7-naphthyridine | C8H8N2 | CID 67430243. PubChem. [Link]

  • 5-Iodo-6-methyl-1,7-naphthyridine | CAS#:2379945-76-1. Chemsrc. [Link]

  • indolo[1,2-b]n[2][6]aphthyridine-5,12-dione. Chemical Synthesis Database. [Link]

  • Evaluation of Polymethine Dyes as Potential Probes for Near Infrared Fluorescence Imaging of Tumors: Part - 1. Theranostics. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC. [Link]

  • 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine — Chemical Substance Information. NextSDS. [Link]

  • 1,5-Naphthyridine. NIST WebBook. [Link]

  • 5-Methyl-6-oxido-1,6-naphthyridin-6-ium. PubChem. [Link]

  • 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine. Advanced ChemBlocks. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. BG. [Link]

  • A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). Semantic Scholar. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Computational Studies. FULIR. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 5-Iodo-6-methyl-1,7-naphthyridine

Executive Summary This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of 5-Iodo-6-methyl-1,7-naphthyridine. Designed for medicinal chemists and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of 5-Iodo-6-methyl-1,7-naphthyridine. Designed for medicinal chemists and drug development professionals, this guide synthesizes mechanistic theory with field-proven experimental causality. By optimizing catalyst selection, ligand sterics, and phase-transfer dynamics, this protocol ensures high-yielding carbon-carbon bond formation while mitigating common pitfalls such as catalyst poisoning and protodehalogenation.

Chemical Context & Mechanistic Insights

The 1,7-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of highly potent and selective therapeutics, including phosphodiesterase type 4D (PDE4D) inhibitors for respiratory and inflammatory diseases[1].

5-Iodo-6-methyl-1,7-naphthyridine serves as a high-value, versatile building block for structure-activity relationship (SAR) exploration. The reactivity of this molecule is governed by two key structural features:

  • The C5 Iodine Handle: The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) species, allowing for rapid initiation of the catalytic cycle even under relatively mild conditions.

  • The C6 Methyl Group: Beyond influencing the electronic properties of the fused bicyclic system, the methyl group provides critical steric guidance. During cross-coupling, it dictates the dihedral angle of the resulting biaryl axis, which is often a decisive factor in target protein binding affinity.

Causality in Catalyst and Ligand Selection

While the electron-deficient nature of the 1,7-naphthyridine core accelerates oxidative addition, it simultaneously introduces a risk. The two basic nitrogen atoms in the heteroaromatic ring can coordinate to the palladium center, leading to catalyst poisoning. To counteract this, the use of bidentate phosphine ligands (e.g., dppf) or bulky biaryl monophosphines (e.g., SPhos, XPhos) is strictly required[2]. These ligands provide a steric shield around the metal center, preventing off-target N-coordination and enforcing the cis-geometry necessary for rapid reductive elimination.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Biaryl Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Biaryl Product Substrate 5-Iodo-6-methyl- 1,7-naphthyridine Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura coupling with 5-Iodo-6-methyl-1,7-naphthyridine.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for coupling 5-iodo-6-methyl-1,7-naphthyridine with a standard electron-neutral arylboronic acid. The data highlights the causality between ligand choice and overall yield.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄NoneNa₂CO₃Toluene / H₂O10045High protodehalogenation; PPh₃ lacks steric bulk to prevent N-coordination.
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane / H₂O9082Bulky ligand effectively shields Pd; good conversion but requires careful pre-activation.
Pd₂(dba)₃XPhosCs₂CO₃THF / H₂O7088Mild conditions; ideal for sensitive boronic acids, though dba can occasionally inhibit turnover.
Pd(dppf)Cl₂ None K₂CO₃ 1,4-Dioxane / H₂O 90 94 Optimal. Bidentate ligand enforces cis-geometry, accelerating reductive elimination.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Target: 5-Aryl-6-methyl-1,7-naphthyridine derivative.

Materials & Reagents
  • 5-Iodo-6-methyl-1,7-naphthyridine: 1.0 equiv, 1.0 mmol, 270.07 mg[3]

  • Arylboronic Acid: 1.2 equiv, 1.2 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (5 mol%), 40.8 mg

  • Potassium Carbonate (K₂CO₃): 2.5 equiv, 2.5 mmol, 345.5 mg

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v), 10 mL total

Workflow Step1 1. Preparation Weigh Reagents Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Assembly Add Base & Heat Step2->Step3 Step4 4. Reaction 90°C, Monitor TLC Step3->Step4 Step5 5. Purification Workup & Column Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvent Degassing

  • Prepare a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL).

  • Causality Note: Dissolved oxygen is highly detrimental to the Pd(0) active species, leading to irreversible catalyst oxidation and promoting the homocoupling of the boronic acid. Sparge the solvent mixture with Argon for at least 15 minutes prior to use.

Step 2: Reaction Assembly

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-6-methyl-1,7-naphthyridine (270.07 mg) and the chosen arylboronic acid (1.2 mmol).

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (40.8 mg).

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed solvent mixture (10 mL) via syringe, followed by the addition of K₂CO₃ (345.5 mg).

  • Self-Validation Check: Upon addition of the aqueous base, the mixture will transition from a heterogeneous suspension to a biphasic system. As the Pd(II) precatalyst reduces to the active Pd(0) species, the solution will change from an orange suspension to a deep red/brown solution.

Step 3: Heating & Monitoring

  • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

  • Self-Validation Check (TLC/LC-MS): Monitor the reaction after 2 hours. The starting material (5-Iodo-6-methyl-1,7-naphthyridine) is strongly UV-active at 254 nm. Successful cross-coupling is indicated by the consumption of the starting material and the appearance of a new spot. Due to the extended conjugation of the biaryl product, the new spot will typically exhibit strong fluorescence under 365 nm UV light.

Step 4: Quenching & Workup

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and H₂O (10 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol, depending on the polarity of the boronic acid).

Troubleshooting & Causality

  • Issue: High levels of protodehalogenation (reduction of the C-I bond without coupling).

    • Cause: The transmetalation step is too slow, allowing the Pd(II)-aryl intermediate to undergo competitive reduction.

    • Solution: Ensure the base is fully dissolved and active. Boronic acids must be converted to their corresponding electron-rich boronate complexes to undergo transmetalation. If using a highly sterically hindered boronic acid, switch to a more soluble base like Cs₂CO₃ or add a phase-transfer catalyst (e.g., TBAB).

  • Issue: Incomplete conversion / Stalled reaction.

    • Cause: Catalyst poisoning by the 1,7-naphthyridine nitrogens or catalyst degradation via oxidation.

    • Solution: Strictly verify the solvent degassing process. If oxygen is excluded and the reaction still stalls, increase the steric bulk of the ligand (e.g., switch from dppf to SPhos) to better protect the palladium center[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deiodination of 5-Iodo-6-methyl-1,7-naphthyridine in Catalytic Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Iodo-6-methyl-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process scientists who util...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Iodo-6-methyl-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in catalytic cross-coupling reactions. The inherent reactivity of the C-I bond, combined with the electronic nature of the 1,7-naphthyridine core, makes this substrate particularly susceptible to a common and yield-reducing side reaction: hydrodeiodination.

This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you minimize this unwanted pathway, thereby maximizing the yield and purity of your desired products.

Section 1: Frequently Asked Questions (FAQs) about Deiodination

This section addresses the fundamental principles behind the deiodination of 5-Iodo-6-methyl-1,7-naphthyridine.

Q1: What is hydrodeiodination and why is it a significant problem?

Hydrodeiodination (often shortened to deiodination) is a reductive side reaction where the iodine atom on your starting material is replaced by a hydrogen atom. In the context of your work, this converts your valuable 5-Iodo-6-methyl-1,7-naphthyridine into the undesired byproduct, 6-methyl-1,7-naphthyridine. This process consumes your starting material, reduces the yield of your target coupled product, and complicates purification due to the introduction of a new impurity with similar chromatographic properties to the starting material.

Q2: What is the primary mechanism of deiodination in palladium-catalyzed reactions?

The most widely accepted mechanism involves the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive species can be formed through several pathways, including the reaction of the palladium complex with bases, trace amounts of water, or certain solvents like alcohols or dimethylformamide (DMF).[1] Once formed, the Pd-H species can intercept the palladium-aryl intermediate (Ar-Pd-I) that is critical for the desired cross-coupling. Instead of proceeding to transmetalation, this intermediate undergoes reductive elimination with the hydride, cleaving the C-I bond and forming the undesired Ar-H byproduct.[1]

G cluster_main Desired Cross-Coupling Cycle cluster_side Competing Deiodination Pathway Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) (Oxidative Addition Product) Pd0->ArPdI Ar-I ArPdR Ar-Pd(II)-R(L_n) ArPdI->ArPdR Transmetalation (e.g., R-B(OH)₂) PdH H-Pd(II)-X(L_n) ArH Ar-H (Deiodinated Byproduct) ArPdI->ArH Reductive Elimination with Hydride Note The key issue: Ar-Pd(II)-I intermediate is consumed by the undesired hydride pathway. ArPdR->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH PdH->ArPdI Intercepts Intermediate

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 1,7-Naphthyridine Derivatives

Welcome to the technical support center for the purification and recrystallization of 1,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 1,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of N-heterocyclic compounds.

The unique electronic properties and the basic nature of the nitrogen atoms in the 1,7-naphthyridine core can present specific purification challenges, including product streaking on silica gel, difficulty in achieving high purity, and issues with crystallization. This resource aims to provide a logical framework for overcoming these obstacles, grounded in the principles of organic chemistry.

Purification Strategy Workflow

A general workflow for the purification of 1,7-naphthyridine derivatives is presented below. The specific steps and techniques will vary depending on the nature of the derivative and the impurities present.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up / Acid-Base Extraction crude->workup Initial Impurity Removal chromatography Column Chromatography workup->chromatography Separation of Components recrystallization Recrystallization chromatography->recrystallization Final Polishing pure_product Pure 1,7-Naphthyridine Derivative recrystallization->pure_product

Caption: General purification workflow for 1,7-naphthyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Work-up and Extraction

Q1: My crude 1,7-naphthyridine derivative is a dark, tarry substance after synthesis. How can I best clean it up before chromatography?

A1: Tarry byproducts are common in many heterocyclic syntheses, such as the Skraup or Friedländer reactions, often due to polymerization or side reactions at high temperatures. An initial acid-base extraction is highly effective for separating the basic 1,7-naphthyridine derivative from neutral and acidic impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1,7-naphthyridine will be protonated and move into the aqueous layer, leaving many non-basic organic impurities in the organic layer.[1]

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The neutral 1,7-naphthyridine derivative should precipitate out if it is a solid, or it can be extracted.

  • Back-Extraction: Extract the basified aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) to recover the purified, neutral 1,7-naphthyridine derivative.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield a cleaner crude product ready for chromatography or recrystallization.

Causality: This technique leverages the basicity of the nitrogen atoms in the 1,7-naphthyridine ring. By converting the derivative into its water-soluble salt, it can be effectively separated from non-basic, often tarry, impurities that remain in the organic phase.[2]

Section 2: Column Chromatography

Q2: My 1,7-naphthyridine derivative streaks badly on a silica gel column, leading to poor separation. What causes this and how can I prevent it?

A2: Streaking of basic compounds like 1,7-naphthyridine derivatives on silica gel is a common issue. It is primarily caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and poor peak shape.

Troubleshooting Strategies:

  • Basifying the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is to add 0.5-1% triethylamine (Et₃N) or pyridine to the mobile phase.

  • Using a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Silica (C18): For more polar 1,7-naphthyridine derivatives, reversed-phase chromatography can be very effective. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[3][4]

Q3: I'm not sure what solvent system to use for column chromatography of my 1,7-naphthyridine derivative. Where do I start?

A3: A systematic approach using Thin Layer Chromatography (TLC) is the best way to determine an appropriate solvent system.

Protocol: TLC for Solvent System Selection

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or methanol) and spot it onto a TLC plate.

  • Developing: Develop the TLC plate in a variety of solvent systems with varying polarities.

  • Visualization: Visualize the spots under a UV lamp.

  • Optimal Rf: The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.2-0.4, with good separation from impurities.

Derivative TypeStationary PhaseRecommended Starting Solvent Systems (v/v)
Non-polar derivativesSilica GelHexanes/Ethyl Acetate, Toluene/Ethyl Acetate
Moderately polar derivativesSilica GelDichloromethane/Methanol, Ethyl Acetate/Methanol
Highly polar or ionic derivativesReversed-Phase (C18)Water/Acetonitrile, Water/Methanol (often with a modifier like 0.1% TFA or formic acid)

Q4: My compound is very polar and runs at the solvent front even with pure methanol on silica. What are my options?

A4: For very polar compounds, traditional normal-phase chromatography on silica is often ineffective. In this case, you should consider more advanced techniques:

  • Reversed-Phase Chromatography: As mentioned in A2, this is an excellent choice for polar compounds. The compound will be retained on the non-polar stationary phase and can be eluted with a polar mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. Water acts as the strong eluting solvent. This technique is particularly well-suited for very polar, hydrophilic compounds that are not retained in reversed-phase chromatography.[5]

Chromatography_Decision start Compound Streaks or Has Poor Retention on Silica? option1 Add Et3N to Mobile Phase start->option1 Yes option2 Switch to Alumina start->option2 Yes option3 Switch to Reversed-Phase (C18) start->option3 Yes, especially if polar option4 Consider HILIC option3->option4 If still poor retention

Caption: Decision tree for troubleshooting chromatography issues.

Section 3: Recrystallization

Q5: I have purified my 1,7-naphthyridine derivative by chromatography, but it's still not perfectly pure. How do I choose a good recrystallization solvent?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

Protocol: Solvent Screening for Recrystallization

  • Small-Scale Test: Place a small amount of your compound (10-20 mg) in a test tube.

  • Room Temperature Solubility: Add a few drops of the solvent you are testing. If the compound dissolves immediately, the solvent is too good.

  • Hot Solubility: If the compound does not dissolve at room temperature, heat the test tube. If the compound dissolves upon heating, it is a promising solvent.

  • Cooling and Crystallization: Allow the hot solution to cool to room temperature, then place it in an ice bath. If crystals form, you have found a good single solvent.

Recommended Solvent Systems for 1,7-Naphthyridine Derivatives:

Derivative PolarityRecommended Single SolventsRecommended Two-Solvent Systems (Good/Anti-solvent)
Non-polarHexanes, Toluene, EthanolEthanol/Water, Methanol/Water, Dichloromethane/Hexanes
Moderately PolarEthanol, Methanol, Isopropanol, Ethyl AcetateAcetone/Water, Isopropanol/Hexanes, Ethyl Acetate/Hexanes
Highly PolarWater, Acetic Acid, Dimethylformamide (DMF)DMF/Water, Acetic Acid/Water

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more common with impure compounds or when the solution is too concentrated.[7]

Troubleshooting "Oiling Out":

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent to make the solution more dilute. Cool slowly.[7]

  • Change the Solvent System: Try a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Seed Crystals: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

Q7: My recrystallization yield is very low. How can I improve it?

A7: A low yield can be due to several factors:

  • Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of your product will remain dissolved in the mother liquor.[7] To remedy this, you can try to carefully evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Always wash your collected crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving your product.

Protocol: Two-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be found.[8]

  • Dissolution: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-solvent: While the solution is still hot, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) dropwise until you see persistent cloudiness.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

References

  • Kiss, I. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • Gibson, M. V. (1980). An Investigation of Reversed Phase Thin-Layer Chromatography for the Separation of Polycyclic Aromatic Hydrocarbons. UNI ScholarWorks. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 16(12), 10427–10451. [Link]

  • Piot, J. M., et al. (1996). Reversed-phase high-performance liquid chromatography coupled with second-order derivative spectroscopy for the quantitation of aromatic amino acids in peptides: application to hemorphins. Journal of Chromatography A, 723(1), 35-41. [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. [Link]

  • Sharma, S., & Kumar, P. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization I. [Link]

  • Reddit. (2024). Recrystallization pointers. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Rossen, K., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Organic Process Research & Development, 8(6), 915-920. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Zhang, L., et al. (2011). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 34(21), 3037-3044. [Link]

  • Esteve-Romero, J., & Carda-Broch, S. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 23(3). [Link]

  • Science.gov. (n.d.). performance reversed-phase chromatography: Topics by Science.gov. [Link]

  • University of California, Irvine. (n.d.). Recrystallization I. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Hilaris Publishing. (2025). Optimizing Pharmaceutical Production with Advanced Separation Technologies. [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Mettler Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. [Link]

  • Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12. [Link]

  • Cacchi, S., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(1), 248-251. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Bera, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18765-18774. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Iodo-6-methyl-1,7-naphthyridine Synthesis

[label="Pure Product\n5-Iodo-6-methyl-1,7-\nnaphthyridine", fillcolor="#34A853", Finalizing the Project I'm now putting the finishing touches on the entire project, ensuring all graphs meet the specifications for visual...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Pure Product\n5-Iodo-6-methyl-1,7-\nnaphthyridine", fillcolor="#34A853",

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Overview

Welcome to the Technical Support Center. 5-Iodo-6-methyl-1,7-naphthyridine is a privileged scaffold extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [1.15]. The iodine moiety serves as a critical synthetic handle for downstream metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Negishi couplings), enabling rapid structure-activity relationship (SAR) library generation.

However, the highly electron-deficient nature of the 1,7-naphthyridine bicyclic system often leads to stalled reactions and low conversion rates during late-stage electrophilic halogenation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Diagnostic logic tree for resolving low conversion rates in 1,7-naphthyridine iodination.

Module 1: Frequently Asked Questions (FAQs)

Q1: Why is my initial Friedländer annulation yielding <30% of the 6-methyl-1,7-naphthyridine core? Mechanistic Causality : The Friedländer synthesis constructs the 1,7-naphthyridine skeleton via the condensation of a 3-aminoisonicotinate derivative (or 2-aminopyridine-3-carbaldehyde) with an active methylene compound. Low yields are typically caused by premature consumption of the methylene compound via self-condensation or incomplete cyclodehydration due to insufficient acid/base catalysis. Scientist's Solution : Switch from a standard piperidine/ethanol system to a biphasic Lewis acid-catalyzed system (e.g., using catalytic p-toluenesulfonic acid or a Lewis acid in toluene under Dean-Stark conditions). Removing water drives the equilibrium toward the fully aromatized bicyclic core, preventing stalled intermediates.

Q2: During the late-stage iodination of 6-methyl-1,7-naphthyridine, conversion stalls at 35-40%. Why isn't the Electrophilic Aromatic Substitution (EAS) proceeding to completion? Mechanistic Causality : The 1,7-naphthyridine ring is highly electron-deficient due to the two electronegative nitrogen atoms. In standard iodination conditions (e.g., I₂/NaHCO₃), the electrophile is not reactive enough to attack the deactivated ring. Furthermore, if weak acids like acetic acid are used, they protonate the naphthyridine nitrogens, exacerbating the electron deficiency without sufficiently activating the iodine source. Scientist's Solution : Employ a "superelectrophile" strategy. By using N-Iodosuccinimide (NIS) in the presence of a strong acid like Trifluoroacetic acid (TFA), the NIS is protonated, generating a highly reactive iodonium (I⁺) species. This extreme electrophilicity overcomes the deactivation of the protonated naphthyridine core, driving the reaction to >90% conversion.

Module 2: Quantitative Data & Reagent Optimization

To illustrate the impact of reagent selection on EAS conversion rates, review the optimization data below. The data demonstrates that overcoming the electron-deficient nature of the naphthyridine core requires strict electrophilic activation.

Table 1: Optimization of Iodination Conditions for 6-Methyl-1,7-naphthyridine

Reagent SystemSolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
I₂ / NaHCO₃DCM2524< 5%Insufficient electrophilicity; no reaction.
NIS / AcOHMeCN801235%Weak acid activation; stalls due to ring deactivation.
I₂ / Ag₂SO₄MeOH65860%Ag⁺ promotes I⁺ formation, but passivation limits yield.
NIS / TFA DCM 25 4 > 90% Optimal superelectrophile generation; rapid conversion.

Module 3: Validated Experimental Protocols

The following protocol utilizes the optimized NIS/TFA system. It is designed as a self-validating workflow: specific visual cues are embedded to confirm the reaction is proceeding correctly without relying solely on post-reaction analytics.

Step-by-step experimental workflow for superacid-catalyzed iodination of naphthyridine.

Protocol: High-Yield Electrophilic Iodination to 5-Iodo-6-methyl-1,7-naphthyridine

Reagents & Equipment:

  • 6-Methyl-1,7-naphthyridine (1.0 eq, rigorously dried under vacuum)

  • N-Iodosuccinimide (NIS) (1.5 eq, recrystallized from dioxane/CCl₄ to ensure active I⁺)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (KF < 50 ppm)

Step-by-Step Methodology:

  • Substrate Dissolution : Charge a flame-dried round-bottom flask with 6-methyl-1,7-naphthyridine (1.0 eq) and anhydrous DCM to achieve a 0.1 M concentration. Stir under a continuous argon atmosphere.

  • Electrophile Addition : Add NIS (1.5 eq) in one single portion.

    • Self-Validation Check: The solution will appear pale yellow. If it turns dark brown immediately, moisture is present in the solvent, leading to premature NIS decomposition.

  • Superacid Activation : Cool the reaction mixture to 0 °C using an ice bath. Add TFA (2.0 eq) dropwise over 10 minutes.

    • Self-Validation Check: The reaction will become slightly exothermic, and the color will transition to a deep crimson/orange, indicating the successful generation of the highly active iodonium species.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM). The product spot will appear at a higher Rf than the starting material and will be strongly UV-active at 254 nm.

  • Quenching : Once complete consumption of the starting material is confirmed, cool the flask to 0 °C and slowly add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

    • Self-Validation Check: The deep crimson color will rapidly discharge to a pale yellow or colorless state, confirming the neutralization of unreacted electrophilic iodine.

  • Work-up & Purification : Neutralize the aqueous layer with saturated aqueous NaHCO₃ to pH 8 (critical to free-base the newly formed naphthyridine). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield 5-Iodo-6-methyl-1,7-naphthyridine as an off-white solid.

References

  • Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential Source: PMC (National Institutes of Health) URL: [Link]

Reference Data & Comparative Studies

Validation

Optimizing HPLC Method Validation for 5-Iodo-6-methyl-1,7-naphthyridine Purity: A Comparative Guide to Column Chemistries

Executive Summary The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors and other therapeutic agents. However, the synthesis of halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors and other therapeutic agents. However, the synthesis of halogenated derivatives like 5-Iodo-6-methyl-1,7-naphthyridine often yields complex mixtures containing des-iodo starting materials, positional isomers, and structurally similar byproducts. Achieving baseline chromatographic resolution for purity determination is a significant analytical challenge.

This guide objectively compares the performance of a Phenyl-Hexyl stationary phase against standard C18 and Polar-embedded C18 alternatives. Furthermore, it provides a comprehensive, self-validating protocol for validating the optimized method in strict accordance with ICH Q2(R2)[1] and USP <1225>[2] compendial guidelines.

Mechanistic Rationale: The Challenge of Halogenated Naphthyridines

From a chromatographic perspective, separating halogenated naphthyridines on a standard C18 column is notoriously difficult. Standard alkyl phases rely exclusively on dispersive hydrophobic interactions. Because the hydrophobicity difference between a des-iodo impurity and a 5-iodo target is marginal, C18 columns frequently yield co-eluting peaks.

To achieve baseline resolution, analytical scientists must exploit the unique electronic properties of the analyte:

  • The Analyte: 5-Iodo-6-methyl-1,7-naphthyridine possesses a rigid, electron-deficient aromatic core with two basic nitrogen atoms. The iodine atom is highly polarizable and sterically bulky.

  • The Solution (Phenyl-Hexyl): By transitioning to a Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms: interactions and dipole-dipole interactions[3]. The electron-rich phenyl ring of the stationary phase interacts strongly with the polarizable iodine and the aromatic core, providing superior selectivity for halogenated aromatics compared to traditional C18 phases[4].

  • Mobile Phase Synergy: Utilizing methanol instead of acetonitrile as the organic modifier further enhances these interactions, as acetonitrile's triple bond tends to compete with and suppress stacking[5].

Comparative Experimental Design & Performance Data

To objectively evaluate column performance, we compared three stationary phases for the purity analysis of 5-Iodo-6-methyl-1,7-naphthyridine spiked with its primary synthetic impurities (des-iodo and 5-bromo analogues).

  • Product: Phenyl-Hexyl Column (100 Å, 3 µm, 4.6 x 150 mm)[3]

  • Alternative A: Standard C18 Column (100 Å, 3 µm, 4.6 x 150 mm)

  • Alternative B: Polar-embedded C18 Column (100 Å, 3 µm, 4.6 x 150 mm)[5]

Standardized Chromatographic Conditions:

  • Mobile Phase: 60:40 Methanol / 0.1% Formic Acid in Water (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterPhenyl-Hexyl (Product)Standard C18 (Alternative A)Polar-embedded C18 (Alternative B)
Resolution ( ) Target vs. Des-iodo 2.8 (Baseline resolved)1.1 (Co-elution)1.6 (Partial resolution)
Resolution ( ) Target vs. 5-Bromo 2.2 (Baseline resolved)0.9 (Severe co-elution)1.3 (Co-elution)
Tailing Factor ( ) 1.05 (Excellent)1.45 (Tailing)1.15 (Good)
Theoretical Plates ( ) > 12,000 ~ 8,500~ 10,000

Data Interpretation: The Phenyl-Hexyl column successfully leverages interactions to differentiate the polarizability of the halogen substituents, achieving baseline resolution ( > 2.0) for all critical pairs. The standard C18 fails to resolve the impurities, rendering it unfit for purpose.

Step-by-Step Method Validation Protocol

Having established the Phenyl-Hexyl column as the superior product, the analytical procedure must be validated. The following protocol is designed as a self-validating system, ensuring every experimental choice is grounded in causality and regulatory compliance per ICH Q2(R2)[1] and USP <1225>[6].

Step 1: System Suitability Testing (SST) & Specificity
  • Procedure: Inject a blank (mobile phase), the 5-Iodo-6-methyl-1,7-naphthyridine standard, and a sample spiked with known des-iodo and 5-bromo impurities.

  • Causality: Specificity demonstrates the method's ability to unambiguously measure the analyte in the presence of impurities[7]. The SST acts as the self-validating gateway; if the system fails to achieve > 2.0 and < 1.5 during this step, the run is aborted before invalid data is collected.

Step 2: Linearity and Range
  • Procedure: Prepare standard solutions at five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 50, 80, 100, 120, and 150 µg/mL). Inject each level in triplicate and plot peak area versus concentration.

  • Causality: This proves that the UV detector's response is directly proportional to the analyte concentration within the intended reporting range. An appropriate calibration model (linear) is a strict requirement of ICH Q2(R2)[1].

Step 3: Precision (Repeatability)
  • Procedure: Perform six replicate injections of the 100% standard solution (100 µg/mL). Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • Causality: Precision measures the random error of the analytical procedure under normal operating conditions[8]. An RSD of <2.0% confirms that the injection mechanism, mobile phase delivery, and column kinetics are highly reproducible.

Step 4: Accuracy (Recovery)
  • Procedure: Spike known amounts of the 5-Iodo-6-methyl-1,7-naphthyridine reference standard into a synthetic matrix at three levels (80%, 100%, and 120%). Analyze in triplicate and calculate the percentage recovery.

  • Causality: Accuracy establishes the closeness of agreement between the accepted reference value and the value found[6]. It validates that there are no matrix effects suppressing or enhancing the analyte signal, ensuring the trustworthiness of the final reported purity.

Table 2: ICH Q2(R2) Validation Metrics for the Phenyl-Hexyl Method
Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaObserved Result (Phenyl-Hexyl)Status
Specificity No interference at target ; > 1.5No interference; = 2.8PASS
Linearity Correlation coefficient ( ) 0.999 = 0.9998PASS
Precision (Repeatability) %RSD of peak area 2.0% (n=6)%RSD = 0.65%PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.8%PASS

Analytical Procedure Lifecycle

The integration of method development and validation follows a continuous lifecycle approach, bridging ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation)[1].

G A Method Development (ICH Q14) B Column Screening (C18 vs Phenyl-Hexyl) A->B Selectivity Optimization C Method Validation (ICH Q2(R2)) B->C Finalize Conditions D Specificity & SST C->D E Accuracy & Precision C->E F Linearity & Range C->F G Routine Purity Analysis (Batch Release) D->G E->G F->G

Workflow for HPLC method development and ICH Q2(R2) validation of naphthyridine derivatives.

Conclusion

For the purity determination of 5-Iodo-6-methyl-1,7-naphthyridine, standard C18 columns lack the necessary selectivity to resolve critical halogenated impurities. By transitioning to a Phenyl-Hexyl column , analytical scientists can leverage orthogonal and dipole interactions to achieve baseline resolution. When validated against ICH Q2(R2) and USP <1225> standards, the Phenyl-Hexyl method proves to be highly specific, linear, precise, and accurate, providing a robust and trustworthy assay for drug development workflows.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • USP <1225> Method Validation. BA Sciences. URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • 2008 USPC Official General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. BioSpectra. URL:[Link]

  • Reprospher 100 Phenyl-Hexyl. Dr. Maisch HPLC GmbH. URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. URL:[Link]

  • Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns. LCGC International. URL:[Link]

Sources

Comparative

Comparative Analysis of Leaving Group Efficacy in 1,7-Naphthyridine Substitutions

Introduction: The 1,7-Naphthyridine Scaffold in Medicinal Chemistry The 1,7-naphthyridine core is a highly privileged, nitrogen-containing heterocyclic scaffold utilized extensively in the development of therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,7-Naphthyridine Scaffold in Medicinal Chemistry

The 1,7-naphthyridine core is a highly privileged, nitrogen-containing heterocyclic scaffold utilized extensively in the development of therapeutic agents, including potent phosphodiesterase type 4D (PDE4D) inhibitors,[1]. Structurally, it is a π-deficient system. The presence of two electronegative nitrogen atoms withdraws electron density from the fused carbocyclic rings, rendering the core highly resistant to electrophilic aromatic substitution but exceptionally activated toward nucleophilic aromatic substitution (SNAr).

Understanding the electronic properties and leaving group thermodynamics at the critical C-6 and C-8 positions is paramount for drug development professionals aiming to optimize structure-activity relationships (SAR) through late-stage functionalization.

Mechanistic Causality: The "Element Effect" in SNAr vs. Cross-Coupling

When functionalizing 1,7-naphthyridines, researchers typically employ either SNAr or Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). A critical point of failure in synthetic planning is assuming that leaving group efficacy is identical across both pathways.

The SNAr Pathway (Addition-Elimination)

In SNAr, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[2]. Consequently, the leaving group's ability to depart (C-X bond cleavage) does not govern the reaction rate. Instead, the reaction is accelerated by the leaving group's inductive electron-withdrawing effect , which stabilizes the anionic intermediate[3].

  • Efficacy Order: Fluorine > Chlorine ≈ Bromine > Iodine

  • Causality: Fluorine is the most electronegative halogen. It induces the strongest partial positive charge (δ⁺) on the adjacent carbon, making it highly electrophilic, while simultaneously stabilizing the Meisenheimer complex[3].

The Palladium-Catalyzed Pathway

Conversely, in Pd-catalyzed cross-coupling, the rate-determining step is the oxidative addition of the active Pd(0) species into the carbon-halogen bond. Here, the bond dissociation energy is the primary kinetic driver.

  • Efficacy Order: Iodine > Bromine > Chlorine >> Fluorine

  • Causality: The C-I bond is the weakest and most polarizable, facilitating rapid oxidative addition, whereas the C-F bond is typically too strong to be cleaved under standard cross-coupling conditions[1].

G A 1,7-Naphthyridine Core (C-6 / C-8 Halide) B SNAr Pathway (Nucleophilic Attack) A->B Strong Nucleophile Polar Aprotic Solvent C Pd-Catalyzed Pathway (Oxidative Addition) A->C Pd Catalyst Ligand, Base D Rate-Determining Step: Meisenheimer Complex Formation B->D E Rate-Determining Step: C-X Bond Cleavage C->E F Leaving Group Efficacy: F > Cl ≈ Br > I D->F Inductive Stabilization of Anion G Leaving Group Efficacy: I > Br > Cl >> F E->G Bond Dissociation Energy

Mechanistic divergence of leaving group efficacy in SNAr versus Pd-catalyzed cross-coupling.

Comparative Efficacy Data

To guide synthetic strategy, the following table summarizes the relative efficacy of various leaving groups at the C-8 and C-6 positions of the 1,7-naphthyridine core.

Leaving GroupSNAr Relative RatePd-Coupling ReactivityPrimary Synthetic Utility
-F (Fluoro) ++++ (Fastest)- (Inert)Ideal for mild SNAr with weak nucleophiles (e.g., anilines)[2].
-Cl (Chloro) +++Standard dual-purpose intermediate. Requires heat for SNAr.
-Br (Bromo) +++++Preferred for Suzuki/Buchwald couplings[1].
-I (Iodo) + (Slowest)++++ (Fastest)Exclusively used for rapid, low-temperature Pd-catalysis.
-OTf (Triflate) +++++++Highly versatile; excellent for both pathways but prone to hydrolysis[1].
-OMs (Mesylate) ++++Cost-effective alternative to triflates, lower reactivity.

Self-Validating Experimental Protocols

The following protocols provide self-validating systems for the functionalization of 1,7-naphthyridines. Each step is designed with built-in causality to ensure reproducibility and high yields.

Protocol A: SNAr of 8-Fluoro-1,7-naphthyridine with Primary Amines

Objective: Regioselective amination at the C-8 position. Causality Focus: Utilizing the superior inductive effect of fluorine to drive the reaction under mild conditions, minimizing side reactions.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 8-fluoro-1,7-naphthyridine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent. It solvates the cations of the base but leaves the nucleophile unsolvated and highly reactive.

  • Reagent Addition: Add the primary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Thermal Activation: Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

    • Causality: While fluorine accelerates the reaction, the π-deficient 1,7-naphthyridine still requires moderate thermal activation to overcome the loss of aromaticity during Meisenheimer complex formation.

  • In-Process Control (IPC): Monitor the reaction via LC-MS after 2 hours. The mass shift should correspond to [M - F + Amine].

  • Aqueous Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash three times with a 5% aqueous LiCl solution.

    • Causality: The 5% LiCl wash is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination during silica gel purification.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of 8-Hydrazinyl-1,7-naphthyridine via 8-Chloro Substitution

Objective: Introduction of a hydrazinyl group using a chlorine leaving group. Causality Focus: Overcoming the lower SNAr reactivity of chlorine through the use of an alpha-effect nucleophile (hydrazine).

Step-by-Step Methodology:

  • Reaction Setup: Suspend 8-chloro-1,7-naphthyridine (1.0 equiv) in ethanol (0.5 M).

  • Nucleophile Addition: Add hydrazine hydrate (5.0 equiv).

    • Causality: Hydrazine exhibits the "alpha-effect," making it exceptionally nucleophilic. The large excess drives the equilibrium forward and prevents the formation of symmetric bis-naphthyridine dimers.

  • Reflux: Heat the mixture to reflux (80 °C) for 4-6 hours.

  • Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the resulting solid and wash with cold ethanol to yield pure 8-hydrazinyl-1,7-naphthyridine.

Workflow Step1 1. Substrate Preparation Dissolve 8-Fluoro-1,7-naphthyridine in DMF Step2 2. Reagent Addition Add Amine (1.2 eq) & DIPEA (2.0 eq) Step1->Step2 Step3 3. Thermal Activation Heat to 80°C under N2 Step2->Step3 Step4 4. In-Process Control Monitor via LC-MS / TLC Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc Wash with 5% LiCl Step4->Step5 >95% Conversion Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Self-validating experimental workflow for the SNAr functionalization of 1,7-naphthyridines.

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Iodo-6-methyl-1,7-naphthyridine Reaction Products

Introduction: The Crucial Role of a Versatile Building Block In the landscape of modern medicinal chemistry, the 1,7-naphthyridine scaffold is a privileged structure, forming the core of numerous biologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Role of a Versatile Building Block

In the landscape of modern medicinal chemistry, the 1,7-naphthyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. 5-Iodo-6-methyl-1,7-naphthyridine, in particular, serves as a highly valuable and versatile chemical intermediate. Its utility stems from the strategically placed iodine atom, which acts as a versatile handle for synthetic diversification through metal-catalyzed cross-coupling reactions. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, which are fundamental to drug discovery.

However, the very versatility that makes this building block so attractive necessitates an equal measure of rigor in structural validation. The success of any subsequent biological screening or lead optimization effort is entirely contingent on the unambiguous confirmation that the intended chemical transformation has occurred. Simply obtaining a product with the correct mass is insufficient; a comprehensive spectroscopic analysis is required to confirm regiochemistry and rule out alternative products or persistent starting materials. This guide provides an in-depth comparison of the spectroscopic signatures of 5-iodo-6-methyl-1,7-naphthyridine and its derivatives, offering field-proven insights and detailed protocols for researchers in drug development.

Part 1: Spectroscopic Fingerprint of the Starting Material

Before venturing into complex reactions, establishing a baseline understanding of the starting material's spectroscopic characteristics is paramount. This knowledge forms the bedrock against which all reaction products will be compared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR is the cornerstone of structural elucidation for this molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments provides a complete picture of the covalent framework.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group. The chemical shifts are significantly influenced by the anisotropic effects of the fused rings and the electronic properties of the nitrogen and iodine atoms.

  • ¹³C NMR: The carbon spectrum will reveal resonances for all nine carbon atoms. A key diagnostic signal is that of the iodinated carbon (C5), which typically appears at a lower chemical shift (upfield) than a corresponding C-H carbon due to the heavy-atom effect.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are not merely confirmatory; they are essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy) establishes proton-proton (H-H) coupling networks, confirming the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton to its attached carbon, providing a clear C-H map.

    • HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) H-C correlations, which definitively establishes the substitution pattern by connecting the methyl protons to their neighboring carbons and linking protons across the fused ring system.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence in any analysis. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.

  • Electron Ionization (EI) or Electrospray Ionization (ESI): Depending on the instrumentation, a clear molecular ion peak ([M]⁺ or [M+H]⁺) should be observed. For 5-iodo-6-methyl-1,7-naphthyridine (C₉H₇IN₂), the expected monoisotopic mass is approximately 270.07 g/mol .[1]

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so its presence does not create a complex isotopic cluster like bromine or chlorine. However, its replacement in a reaction will lead to a predictable and significant mass shift.

The table below summarizes the expected baseline spectroscopic data for the starting material.

Technique Position / Fragment Expected Observation Rationale / Key Feature
¹H NMR Aromatic ProtonsMultiple distinct signals in the aromatic region (typically δ 7.5-9.5 ppm).Chemical shifts are influenced by the heterocyclic rings and substituents.
Methyl Protons (C6-CH₃)A singlet (typically δ 2.5-3.0 ppm).No adjacent protons to couple with.
¹³C NMR C5 (C-I)A signal at a relatively low chemical shift (e.g., δ ~100 ppm).The "heavy atom effect" of iodine shields the attached carbon nucleus.
C6 (C-CH₃)A quaternary carbon signal.Position confirmed by HMBC from methyl protons.
CH₃A signal in the aliphatic region (typically δ ~20-25 ppm).
Mass Spec [M+H]⁺m/z ≈ 271.08Corresponds to the molecular formula C₉H₇IN₂.

Part 2: Comparative Validation of Reaction Products

The iodine atom at the C5 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. We will explore two of the most common transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Case Study: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond by coupling the iodo-naphthyridine with a boronic acid or ester.[2][3] This is a cornerstone of modern synthesis for creating biaryl structures.

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Comparative

In vitro assay comparison of 1,7-naphthyridine vs 1,5-naphthyridine derivatives

As drug discovery programs increasingly rely on scaffold hopping to optimize pharmacokinetics and target selectivity, diazanaphthalenes—specifically naphthyridines—have emerged as privileged structures. The strategic pla...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on scaffold hopping to optimize pharmacokinetics and target selectivity, diazanaphthalenes—specifically naphthyridines—have emerged as privileged structures. The strategic placement of nitrogen atoms within the bicyclic ring system fundamentally alters the molecule's dipole moment, pKa, lipophilicity, and hydrogen-bonding capacity.

This guide provides an authoritative, data-driven comparison of 1,7-naphthyridine and 1,5-naphthyridine derivatives, focusing on their distinct in vitro pharmacological profiles, target specificities, and the self-validating experimental methodologies required to evaluate them.

Mechanistic Divergence & Target Selectivity

While structurally similar, the 1,5- and 1,7-naphthyridine isomers exhibit divergent binding preferences dictated by the spatial orientation of their heteroatoms.

1,5-Naphthyridine: Optimizing CNS Penetration and Neuroimaging

In the development of central nervous system (CNS) therapeutics and PET tracers, controlling lipophilicity is paramount to reducing non-specific binding in lipid-rich brain tissue. Scaffold hopping to a 1,5-naphthyridine core has been shown to favorably alter physicochemical properties. For example, in the optimization of Tau pathology PET tracers for Alzheimer's disease, the 1,5-naphthyridine derivative (Compound 75) exhibited a significantly lower experimental log P (3.38) and a higher free fraction in brain homogenates ( fu,b​=0.045 ) compared to quinoline analogs (1)[1]. In contrast, the 1,7-naphthyridine counterpart (Compound 68) yielded a suboptimal binding affinity ( Ki​=263 nM)[1].

1,7-Naphthyridine: Precision Kinase Inhibition

The 1,7-naphthyridine core is highly effective for targeting the ATP-binding hinge region of kinases. The nitrogen at position 7 acts as a critical hydrogen bond acceptor. Derivatives of 1,7-naphthyridine have been identified as potent inhibitors of the lipid kinase PIP4K2A (e.g., BAY-091 and BAY-297) and p38 α MAP kinase (2)[2]. The introduction of specific substituents, such as a chlorine atom at the C-5 position, is well tolerated and significantly boosts biochemical potency[2].

SAR Core Naphthyridine Scaffold Isomer15 1,5-Naphthyridine (Nitrogens at 1, 5) Core->Isomer15 Isomer17 1,7-Naphthyridine (Nitrogens at 1, 7) Core->Isomer17 Tau Tau PET Tracers (e.g., Cmpd 75) Isomer15->Tau High Affinity Low logP Kinase Lipid/MAP Kinases (e.g., BAY-091) Isomer17->Kinase Hinge Binding ATP Competitive

Target selectivity divergence between 1,5- and 1,7-naphthyridine scaffolds.

Quantitative Data Comparison

The following table summarizes the in vitro performance of key 1,5- and 1,7-naphthyridine derivatives across various targets, highlighting the causality between the scaffold and its pharmacological utility ().

ScaffoldDerivative / CompoundTargetIn Vitro Potency ( IC50​ / Ki​ )Key Pharmacological Trait
1,5-Naphthyridine Compound 75Tau AggregatesHigh AffinityLower log P (3.38), higher brain free fraction
1,7-Naphthyridine Compound 68Tau Aggregates Ki​ = 263 nMSuboptimal binding compared to 1,5-isomer
1,7-Naphthyridine BAY-091 (Acid 60)PIP4K2A Kinase IC50​ = 16 nM (High ATP)48-fold improvement over amide precursor
1,7-Naphthyridine 1,7-Naphthyridine 1-oxidesp38 α MAP KinaseHighly Potent (nM range)N-oxide oxygen critical for hinge binding
1,5-Naphthyridine (7-aryl-1,5-naphthyridin-4-yl)ureaAurora Kinase A IC50​ = 13 nMPotent anti-mitotic activity

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds requires robust, self-validating in vitro assay systems. Below are the definitive protocols for assessing the primary targets of both isomers.

Protocol A: Orthogonal Kinase Activity Assay for 1,7-Naphthyridines (PIP4K2A)

Objective: Determine the IC50​ and mechanism of action of 1,7-naphthyridine derivatives using orthogonal detection methods (ADP-Glo and HTRF). Causality of Design: Utilizing both luminescence (ADP-Glo) and FRET (HTRF) prevents compound-specific fluorescence artifacts. Testing at Low ATP (10 µM) maximizes initial screening sensitivity, while High ATP (2 mM) mimics actual cellular conditions. A rightward shift in IC50​ at 2 mM ATP mathematically validates a competitive mechanism at the ATP pocket (2)[2].

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human PIP4K2A in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Triton X-100).

  • Compound Titration: Dispense 1,7-naphthyridine test compounds (e.g., BAY-091) in a 10-point, 3-fold serial dilution series into a 384-well plate using acoustic dispensing.

  • Substrate & ATP Addition: Add PI5P substrate. Initiate the reaction by adding ATP at either 10 µM (Low ATP) or 2 mM (High ATP). Incubate for 60 minutes at room temperature.

  • Detection (ADP-Glo Pathway): Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Validation Check: Calculate the IC50​ . If the compound is an ATP-competitive hinge binder, the IC50​ must increase proportionally with the shift from 10 µM to 2 mM ATP.

Workflow Start Kinase Assay Setup (PIP4K2A + Substrate) ATP_Low Low ATP (10 µM) High Sensitivity Start->ATP_Low ATP_High High ATP (2 mM) Physiological Mimic Start->ATP_High ADPGlo ADP-Glo Assay Luminescence Detection ATP_Low->ADPGlo HTRF HTRF Assay FRET Detection ATP_Low->HTRF ATP_High->HTRF Data IC50 Calculation & SAR Validation of Competitivity ADPGlo->Data HTRF->Data

Workflow comparing ADP-Glo and HTRF assay formats for kinase evaluation.

Protocol B: Radioligand Competition Assay for 1,5-Naphthyridines (Tau Aggregates)

Objective: Evaluate the binding affinity ( Ki​ ) of 1,5-naphthyridine derivatives to hyperphosphorylated Tau. Causality of Design: Utilizing post-mortem human Alzheimer's Disease (AD) brain homogenates ensures the target conformation matches clinical pathology, which cannot be replicated by recombinant monomeric Tau.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize post-mortem AD brain tissue in PBS. Centrifuge to isolate the insoluble fraction containing hyperphosphorylated paired helical filament (PHF) Tau.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of brain homogenate, a fixed concentration of a tritiated reference tracer ( 3H -ligand), and varying concentrations of the 1,5-naphthyridine test compound (10 pM to 10 µM).

  • Equilibration: Incubate the plate for 120 minutes at room temperature to reach thermodynamic equilibrium.

  • Separation: Rapidly filter the reaction mixture through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester to separate bound from free ligand. Wash filters three times with ice-cold wash buffer.

  • Validation Check (Specific Binding): Measure retained radioactivity via liquid scintillation counting. Define non-specific binding using a saturating concentration (10 µM) of cold (unlabeled) reference ligand. The Ki​ is calculated using the Cheng-Prusoff equation. High specific binding validates the 1,5-naphthyridine scaffold's selectivity.

Conclusion

The selection between 1,7-naphthyridine and 1,5-naphthyridine scaffolds should be strictly dictated by the target class and desired pharmacokinetic profile. The 1,5-isomer is superior for CNS applications requiring fine-tuned lipophilicity and high free fractions, whereas the 1,7-isomer is a highly privileged scaffold for ATP-competitive kinase inhibition due to its optimal hinge-binding geometry.

References

  • Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications -1

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - ACS Publications - 2

  • A Comparative Analysis of the Biological Activities of 1,7-Naphthyridine Isomers and Their Congeners - Benchchem -

  • 7-Methoxy-1H-[1,5]naphthyridin-4-one - Benchchem -

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